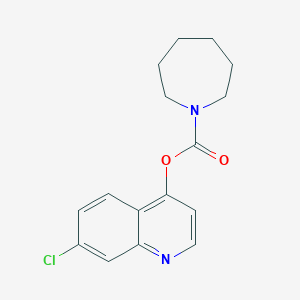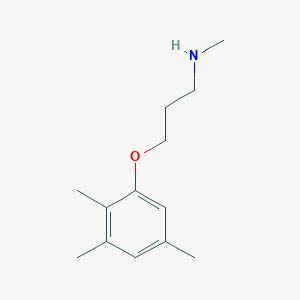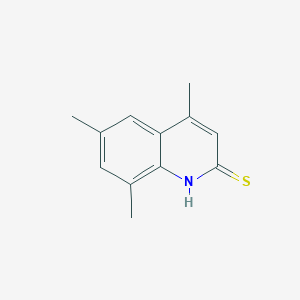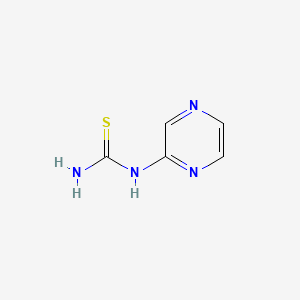
1-Azepanecarboxylic acid (7-chloro-4-quinolinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-azepanecarboxylic acid (7-chloro-4-quinolinyl) ester is a member of quinolines and an organochlorine compound.
Applications De Recherche Scientifique
Synthesis and Bioactivity
- A related compound, 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid, and its esters have been synthesized and evaluated for cytotoxicity and anti-HIV properties. Particularly, the 9-carboxyl (1s)-endo-(-)-borneol ester exhibited marginal cytotoxic activity in various cell lines (Zhang et al., 2003).
Synthesis Techniques
- Research into the synthesis of related quinoline carboxylic acid esters, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrates the potential for large-scale manufacturing and the versatility of these compounds in pharmaceutical applications (Bänziger et al., 2000).
Development of Heterocyclic Compounds
- Another study reports the synthesis of polycyclic-fused heterocycles combining quinoline and benzoxepine, demonstrating the chemical versatility and potential for creating complex molecular structures with pharmaceutical relevance (Li et al., 2012).
Advances in Friedel–Crafts Chemistry
- The construction of functionalized tetracyclic quinolines through Friedel–Crafts acylation and Beckmann rearrangement illustrates advanced techniques in the synthesis of complex quinoline derivatives, which are crucial in the development of new pharmaceutical agents (Abd El-Aal & Khalaf, 2019).
Antibacterial Activity
- A study on thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, synthesized using microwave irradiation, highlights their potential antibacterial properties, indicating the broader biomedical applications of quinoline derivatives (Raghavendra et al., 2006).
Innovative Synthesis Methods
- Research into the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative methods for creating quinoline compounds, which could be pivotal in the development of novel pharmaceuticals (Szakonyi et al., 2002).
Pharmacological Relevance
- The synthesis and crystal structures of bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties, as demonstrated in one study, underscore their pharmacological relevance, paving the way for potential drug development (Watermeyer et al., 2009).
Propriétés
Formule moléculaire |
C16H17ClN2O2 |
|---|---|
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
(7-chloroquinolin-4-yl) azepane-1-carboxylate |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-5-6-13-14(11-12)18-8-7-15(13)21-16(20)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 |
Clé InChI |
QBGNBCNFOZTKHI-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
SMILES canonique |
C1CCCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1225004.png)
![2-chloro-N-[(1R)-1-phenylethyl]-4-quinazolinamine](/img/structure/B1225005.png)
![6-[1-oxo-2-[[4-(phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1225006.png)

![2-(2-chlorophenyl)-N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-4-quinolinecarboxamide](/img/structure/B1225011.png)

![N-{[2-(3-chloro-4-fluorophenyl)hydrazino]carbonyl}-3,5-bis(methylthio)isothiazole-4-carboxamide](/img/structure/B1225015.png)

![1-[2-[(4-Chlorophenoxy)methyl]-4-thiazolyl]ethanone](/img/structure/B1225017.png)

![1-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]-3-[oxo(thiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B1225022.png)

![2-(1-Adamantyl)-5-(4-ethoxy-3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B1225024.png)
